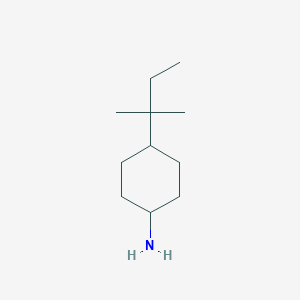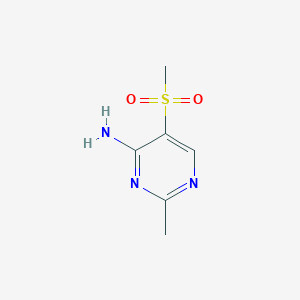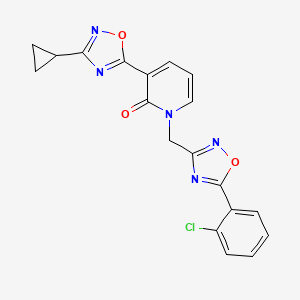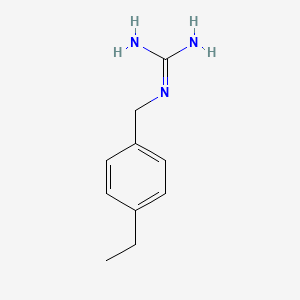![molecular formula C25H25N3O4S B2543528 2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324774-33-6](/img/structure/B2543528.png)
2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Applications
Research on benzo[de]isoquinoline-1,3-diones has demonstrated their potential in inhibiting viral replication. Studies have shown that derivatives of benzo[de]isoquinoline-1,3-dione exhibit inhibitory action against herpes simplex and vaccinia viruses in chick embryo cell cultures. These compounds did not affect influenza and Sindbis virus replication, indicating a selective mechanism of action. The observed antiviral activity suggests possible applications in developing treatments for ocular and dermal infections caused by vaccinia virus (Garcia-Gancedo et al., 1979).
Chemosensor Development
Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized for high chemosensor selectivity in anion detection. These compounds, upon functionalization, exhibit significant selectivity towards anions, making them valuable tools in analytical chemistry for environmental monitoring and diagnostic applications (Tolpygin et al., 2012; Tolpygin et al., 2013).
Anticancer Research
The synthesis of naphthalimide derivatives, including those related to benzo[de]isoquinoline-1,3-diones, has been extensively explored for their potential anticancer properties. These compounds have been studied for their cytotoxic effects against various cancer cell lines, highlighting their potential as antineoplastic agents. The research indicates that specific derivatives can induce apoptosis in tumor cells, offering a pathway for developing new cancer therapies (El-Deen et al., 2016).
Photophysical Studies
Photophysical and spectroscopic studies of benzo[de]isoquinoline-1,3-dione derivatives reveal their potential in biomedical research, particularly in understanding protein interactions and drug delivery mechanisms. The interaction of these compounds with proteins like bovine serum albumin (BSA) has been investigated, providing insights into their biological distribution and potential therapeutic applications (Ghosh et al., 2005).
Luminescent Properties and Sensing
Naphthalimide derivatives with piperazine substituents have been synthesized and studied for their luminescent properties, including fluorescence response to pH changes and photo-induced electron transfer (PET) processes. These properties suggest their use in developing fluorescent sensors and imaging agents for biological and environmental applications (Gan et al., 2003).
作用機序
Target of action
Compounds containing a piperazine moiety, such as these, are often found in pharmaceuticals and can interact with a variety of biological targets . For example, some piperazine derivatives act as dopamine and serotonin antagonists .
Mode of action
The interaction of these compounds with their targets can lead to a variety of effects. For instance, as dopamine and serotonin antagonists, they could prevent these neurotransmitters from binding to their receptors, thereby modulating neural signaling .
Biochemical pathways
The exact pathways affected would depend on the specific targets of these compounds. If they act as dopamine and serotonin antagonists, they could affect pathways related to mood, sleep, appetite, and other physiological processes .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected. If they act on dopamine and serotonin receptors, they could potentially influence mood, cognition, and other neurological functions .
特性
IUPAC Name |
2-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-18-8-10-20(11-9-18)33(31,32)27-15-12-26(13-16-27)14-17-28-24(29)21-6-2-4-19-5-3-7-22(23(19)21)25(28)30/h2-11H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSYCQWYHSIULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2543448.png)
![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)


![3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol](/img/structure/B2543455.png)


![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)


![6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2543464.png)

